![molecular formula C13H8BrNO3 B1292218 3-Bromo-4'-nitrobenzophenone CAS No. 760192-92-5](/img/structure/B1292218.png)
3-Bromo-4'-nitrobenzophenone
Overview
Description
3-Bromo-4’-nitrobenzophenone is a chemical compound with the molecular formula C13H8BrNO3 . It has a molecular weight of 306.12 . It is a yellow solid .
Molecular Structure Analysis
The IUPAC name for 3-Bromo-4’-nitrobenzophenone is (3-bromophenyl) (4-nitrophenyl)methanone . The InChI code is 1S/C13H8BrNO3/c14-11-3-1-2-10 (8-11)13 (16)9-4-6-12 (7-5-9)15 (17)18/h1-8H .Physical And Chemical Properties Analysis
3-Bromo-4’-nitrobenzophenone has a melting point of 114-118 degrees Celsius . It is a yellow solid .Scientific Research Applications
Photoreactive Compound
Due to its bromo and nitro groups, 3-Bromo-4’-nitrobenzophenone exhibits photoreactive properties. This makes it an ideal candidate for photochemical studies and the development of light-sensitive materials. Its ability to undergo photo-induced reactions can be harnessed in creating novel polymers and coatings .
Medicinal Chemistry
In medicinal chemistry, 3-Bromo-4’-nitrobenzophenone is explored for its potential as a building block for drug design and discovery. Its structural features allow for the creation of diverse pharmacophores, which can lead to the development of new therapeutic agents with specific biological activities .
Pesticide Development
The compound’s reactivity due to the bromo and nitro groups also extends its application to the field of pesticides. It can be used to synthesize intermediates that are key in the production of novel pesticides, contributing to more effective and targeted pest control solutions .
Material Science
In material science, 3-Bromo-4’-nitrobenzophenone can be employed in the synthesis of advanced materials. Its incorporation into polymers can enhance their properties, such as thermal stability and resistance to degradation, making them suitable for high-performance applications .
Chemical Education
Lastly, the compound finds application in chemical education, particularly in experimental teaching. It can be used to demonstrate α-bromination reactions on acetophenone derivatives, providing a hands-on experience for students to understand the principles of organic chemistry and reaction mechanisms .
Safety and Hazards
properties
IUPAC Name |
(3-bromophenyl)-(4-nitrophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO3/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(7-5-9)15(17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTVSXLUBZLXSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641511 | |
Record name | (3-Bromophenyl)(4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4'-nitrobenzophenone | |
CAS RN |
760192-92-5 | |
Record name | (3-Bromophenyl)(4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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